3-Methyl-3,7-diazabicyclo[3.3.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-2-8(6-10)4-9-3-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRBWSGDNSONNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606813 | |
| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58324-99-5 | |
| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,7 Diazabicyclo 3.3.1 Nonane Derivatives
Classic Cyclization Approaches
Traditional methods for the synthesis of the bispidine core often rely on well-established cyclization reactions that efficiently construct the bicyclic framework.
Mannich Reaction and Cyclocondensation of 4-Piperidone (B1582916) Derivatives
The double Mannich reaction is a cornerstone in the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives. nih.govsemanticscholar.org This reaction is a one-pot cyclocondensation involving a 4-piperidone derivative, a primary amine, and formaldehyde (B43269). nih.govsemanticscholar.org The use of conformationally homogeneous cyclic ketones in the Mannich reaction can lead to increased yields of the major product. semanticscholar.org
For instance, a series of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones were prepared through the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and various primary amines. ect-journal.kzdoaj.org The reaction is typically carried out in a protic solvent like methanol (B129727) in the presence of an acid catalyst, such as acetic acid. ect-journal.kzdoaj.org The resulting bispidinones can then be reduced to the corresponding bispidines. ect-journal.kzdoaj.org
A general scheme for this reaction is the condensation of 1-(3-ethoxypropyl)piperidin-4-one with primary amines like 1-(3-aminopropyl)imidazole (B109541) or 1-(2-aminoethyl)piperazine (B7761512) and formaldehyde. ect-journal.kzdoaj.org The subsequent reduction of the ketone functionality at the 9-position is often achieved using methods like the Wolff-Kischner reduction, which involves hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol. ect-journal.kzdoaj.org
| Starting 4-Piperidone | Amine | Product | Reference |
| 1-Allylpiperidin-4-one | Allylamine | N,N'-Diallylbispidinone | semanticscholar.org |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(3-Aminopropyl)imidazole | 3-(3-Ethoxypropyl)-7-(3-imidazol-1-ylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | ect-journal.kzdoaj.org |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(2-Aminoethyl)piperazine | 3-(3-Ethoxypropyl)-7-(2-piperazin-1-ylethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | ect-journal.kzdoaj.org |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Benzylamine | N-Benzyl-N'-tert-butoxycarbonyl-bispidinone | google.com |
Multi-component Reactions for Bicyclic Scaffold Construction
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. The classic Mannich reaction for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane scaffold is a prime example of a multi-component reaction. nih.govsemanticscholar.org This approach is advantageous as it allows for the rapid construction of complex bicyclic systems from simple and readily available starting materials in a single step, which is a hallmark of MCRs. nih.govsemanticscholar.org
The convergence and atom economy of the Mannich reaction make it a powerful tool for building libraries of bispidine derivatives for various applications. The reaction's ability to generate the core bicyclic structure in one pot from a ketone, an amine, and an aldehyde highlights the efficiency of multi-component strategies in heterocyclic synthesis. nih.govsemanticscholar.org
Advanced and Stereoselective Synthetic Strategies
More recent synthetic efforts have focused on the development of advanced and stereoselective methods to access functionalized and conformationally restricted bispidine derivatives.
Aminomethylation Reactions in Bispidine Synthesis
Aminomethylation reactions provide an alternative and advanced route to the bispidine core. A notable example is the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives through the aminomethylation of Guareschi imide salts (2,6-dioxopiperidine-3,5-dicarbonitriles). This method involves the reaction of these glutarimide (B196013) salts with a primary amine and an excess of formaldehyde under mild conditions. This double aminomethylation reaction serves as a convenient method for the preparation of substituted bispidines.
Intramolecular Cyclization Methods for Conformationally Restricted Diamines
Intramolecular cyclization strategies offer a powerful approach to construct the conformationally restricted 3,7-diazabicyclo[3.3.1]nonane framework with a high degree of stereocontrol. A significant advancement in this area is the use of an intramolecular cascade Heck reaction. nih.gov This method has been successfully employed in the formal synthesis of Ecteinascidin 743, a potent anticancer agent, where the diazabicyclo[3.3.1]nonane skeleton is a key structural feature. nih.gov The intramolecular Heck reaction allows for the formation of the bicyclic system while controlling the stereochemistry at two contiguous stereogenic centers. nih.gov
Another approach involves the intramolecular cyclization of a sulfonamide, which proceeds in toluene (B28343) under the influence of methanesulfonic acid at elevated temperatures to yield a 9-oxa-3,7-diazabicyclo[3.3.1]nonane system. google.com Subsequent cleavage of the sulfonamide and debenzylation can provide the core bispidine structure. google.com These intramolecular methods are particularly valuable for the synthesis of complex and stereochemically defined bispidine derivatives.
Green Synthesis Routes to Bispidinones and Bispidinols
In line with the principles of sustainable chemistry, green synthesis routes for bispidine derivatives have been developed. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents, and by simplifying purification procedures. Bispidinone and bispidinol (B1255552) derivatives have been synthesized using green synthetic methodologies, affording high yields without the need for column chromatographic purification. rsc.org
A key step in the green synthesis of bispidinols is the reduction of the carbonyl group of the corresponding bispidinone. An environmentally benign method for this transformation utilizes silica (B1680970) chloride and sodium borohydride. rsc.org These green approaches not only provide efficient access to bispidinones and bispidinols but also align with the increasing demand for sustainable chemical manufacturing. The resulting compounds are valuable precursors for various applications, underscoring the importance of developing eco-friendly synthetic protocols. rsc.org
Derivatization from Precursors and Intermediate Compounds
The synthesis of complex 3,7-diazabicyclo[3.3.1]nonane derivatives often proceeds through key intermediate compounds, such as bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones). These precursors provide a robust platform for subsequent chemical transformations to yield the desired final structures.
Reduction of Bispidinones to 3,7-Diazabicyclo[3.3.1]nonanes (e.g., Wolff-Kishner Reduction)
A fundamental step in the synthesis of many 3,7-diazabicyclo[3.3.1]nonane derivatives is the removal of the C9-carbonyl group from a bispidinone precursor. The Wolff-Kishner reduction is a widely employed and effective method for this transformation, converting the ketone functionality directly into a methylene (B1212753) group (-CH₂-). elsevierpure.comwikipedia.orgnrochemistry.com This reaction is particularly suitable for substrates that are sensitive to acidic conditions, offering a valuable alternative to methods like the Clemmensen reduction. alfa-chemistry.commasterorganicchemistry.com
The reaction mechanism involves the initial formation of a hydrazone intermediate by reacting the bispidinone with hydrazine (NH₂NH₂). byjus.com Under strongly basic conditions, typically using potassium hydroxide (KOH), and high temperatures, the hydrazone is deprotonated. alfa-chemistry.combyjus.com The subsequent collapse of an alkyldiimide intermediate leads to the irreversible loss of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, and the formation of a carbanion which is then protonated by the solvent to yield the final alkane. wikipedia.orgmasterorganicchemistry.com
In practice, the reduction of bispidinones is often carried out using hydrazine hydrate in the presence of KOH in a high-boiling solvent such as triethylene glycol. semanticscholar.orgect-journal.kzresearchgate.net The reaction mixture is heated to high temperatures, typically between 160-200°C, to facilitate the decomposition of the hydrazone intermediate. semanticscholar.orgect-journal.kzresearchgate.net A common and efficient variation is the Huang-Minlon modification, where the carbonyl compound is refluxed with hydrazine hydrate and a base, followed by the distillation of water and excess hydrazine to allow the temperature to rise, often shortening reaction times and improving yields. wikipedia.orgbyjus.com
This methodology has been successfully applied to synthesize a variety of N-substituted 3,7-diazabicyclo[3.3.1]nonanes. For instance, a series of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes (N-methyl-N′-alkylbispidines) have been prepared through a sequence involving an initial Mannich cyclocondensation on 1-methyl-4-piperidone (B142233) to form the bispidinone, followed by a Wolff-Kishner reduction to furnish the final product. researchgate.net
Table 1: Examples of Wolff-Kishner Reduction of Bispidinones
| Starting Bispidinone | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH | Triethylene glycol | 160-170 °C | 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonane | semanticscholar.orgect-journal.kz |
| N,N′-diallylbispidinone | Hydrazine hydrate, KOH | Not specified | Not specified | N,N′-diallylbispidine | elsevierpure.com |
Functionalization of Specific Positions on the Scaffold (e.g., N-alkylation at C3 or C7)
Direct functionalization of the nitrogen atoms at the C3 and C7 positions of the 3,7-diazabicyclo[3.3.1]nonane scaffold is a primary strategy for creating structural diversity and modulating the properties of these compounds. nih.gov The presence of secondary amines in the bicyclic system allows for a range of transformations, with N-alkylation being a common and straightforward method for introducing various alkyl and aryl groups. nih.gov
The N-alkylation can be achieved by reacting a 3,7-diazabicyclo[3.3.1]nonane derivative, which may have a protecting group on one of the nitrogens to ensure selectivity, with an appropriate alkylating agent. Typical alkylating agents include alkyl halides (e.g., iodides, bromides) in the presence of a base to neutralize the acid formed during the reaction. nih.gov
For example, a series of N-alkylated acetylbispidine derivatives were prepared to investigate their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In this synthesis, acetylbispidine, where one nitrogen is part of an amide group, was alkylated at the other nitrogen atom using various alkyl iodides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.gov This approach allows for the systematic introduction of different alkyl chains (e.g., methyl, ethyl, propyl) onto the bispidine core, enabling detailed structure-activity relationship studies. nih.gov
Beyond simple alkylation, the nitrogen atoms can be incorporated into other functional groups such as carboxamides, sulfonamides, and ureas. nih.gov These transformations typically start from a mono-protected bispidine, such as N-Boc-bispidine, which can then be reacted with acid chlorides, sulfonyl chlorides, or isocyanates to yield the desired functionalized derivatives. nih.gov
Table 2: Example of N-Alkylation on the 3,7-Diazabicyclo[3.3.1]nonane Scaffold
| Starting Compound | Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Acetylbispidine | Methyl iodide | K₂CO₃ | DMF | N-methyl-acetylbispidine | nih.gov |
| Acetylbispidine | Ethyl iodide | K₂CO₃ | DMF | N-ethyl-acetylbispidine | nih.gov |
Conformational Analysis and Stereochemistry of the 3,7 Diazabicyclo 3.3.1 Nonane System
Fundamental Conformational Isomers of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a twin-chair (Chair-Chair), a boat-chair, and a twin-boat. rsc.orgoregonstate.edu The relative stability of these conformers is dictated by a balance of steric and electronic interactions within the bicyclic framework. researchgate.netacs.org
The Chair-Chair (CC) conformation is generally the most stable and predominant form for many 3,7-diazabicyclo[3.3.1]nonane derivatives. doaj.orgsemanticscholar.orgect-journal.kz In this conformation, both six-membered piperidine (B6355638) rings adopt a chair geometry. doaj.orgsemanticscholar.orgect-journal.kz This arrangement is often referred to as a "double chair." oregonstate.edu However, a perfect twin-chair conformation would lead to significant steric repulsion between the axial hydrogen atoms at the C3 and C7 positions. sci-hub.se To alleviate this transannular strain, the chair rings typically undergo flattening. sci-hub.se For instance, in the parent bicyclo[3.3.1]nonane, the C3-C7 separation is a critical factor in its conformational preference. researchgate.net The introduction of nitrogen atoms at positions 3 and 7 can influence this interaction. The dimethyl analog, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, is known to exhibit a rigid chair-chair conformation with the methyl groups in equatorial positions.
Interactive Table: Conformational Preference of Bicyclo[3.3.1]nonane Derivatives
| Compound | Predominant Conformation | Key Feature | Reference |
| Bicyclo[3.3.1]nonane | Flattened Twin-Chair | Alleviates C3-C7 transannular strain | sci-hub.se |
| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | Rigid Chair-Chair | Equatorial methyl groups | |
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Chair-Boat | Steric hindrance from aryl groups | researchgate.net |
While the Chair-Chair conformation is often favored, the Chair-Boat (CB) conformation can become significantly populated or even predominant, depending on the substitution pattern. rsc.orgnih.gov In the CB conformation, one piperidine ring maintains a chair geometry while the other adopts a boat form. nih.govnih.gov This is particularly common in derivatives with bulky substituents, where the CB form can mitigate severe steric clashes present in the CC conformer. sci-hub.se For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones exist in a chair-boat conformation. researchgate.net
The Boat-Boat (BB) conformation is generally considered high in energy due to unfavorable steric and torsional strains and is typically not present in detectable amounts in the conformational equilibrium. rsc.org
Factors Influencing Conformational Equilibria
The conformational landscape of the 3,7-diazabicyclo[3.3.1]nonane system is sensitive to a variety of factors, including the nature and orientation of substituents, as well as intramolecular electronic effects. rsc.orgnih.gov
Substituents on the nitrogen atoms at positions 3 and 7 play a pivotal role in determining the conformational preference. rsc.org The choice between a twin-chair or a boat-chair conformation can be directed by the bonding patterns of the nitrogen substituents. rsc.org For instance, acyl substituents, which favor a planar bonding geometry at the nitrogen, can promote the twin-chair conformation. rsc.org Conversely, alkyl or arylsulfonyl groups, which lead to a pyramidal nitrogen, can favor the boat-chair form. rsc.org The presence of bulky substituents can also force the ring system into a chair-boat conformation to avoid steric strain. sci-hub.se
Intramolecular interactions, both steric and electronic, are critical in defining the conformational energetics. researchgate.netacs.org A notable phenomenon in related heterocyclic systems is the "hockey sticks" effect, which describes the repulsive interaction between the lone pairs of heteroatoms at the 3 and 7 positions (e.g., sulfur or selenium) in a chair-chair conformation. rsc.org This lone pair-lone pair repulsion can destabilize the CC conformer, leading to a preference for the CB conformation. rsc.org While this effect is pronounced with larger heteroatoms, similar, albeit weaker, interactions can be considered for the nitrogen lone pairs in the 3,7-diazabicyclo[3.3.1]nonane system. rsc.org Additionally, transannular interactions, such as those between the endo-hydrogens at C3 and C7, are a major destabilizing factor in the ideal chair-chair geometry, leading to a flattened structure. researchgate.netacs.org
Spectroscopic Techniques for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of 3,7-diazabicyclo[3.3.1]nonane derivatives. doaj.orgsemanticscholar.orgect-journal.kz Both ¹H and ¹³C NMR provide valuable insights into the geometry of the bicyclic system. doaj.orgsemanticscholar.orgect-journal.kz
In ¹H NMR, the coupling constants (J-values) and the chemical shifts of the protons on the bicyclic framework are particularly informative. doaj.orgsemanticscholar.org For instance, a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with specific geminal and vicinal coupling constants, is characteristic of a chair-chair conformation. doaj.orgsemanticscholar.orgect-journal.kz
Interactive Table: Characteristic ¹H NMR Data for Chair-Chair Conformation
| Protons | Signal Pattern | Geminal Constants (Hz) | Vicinal Constants (Hz) | Reference |
| Equatorial H at C2, C4, C6, C8 | Doublet of Doublets | 10.5-11 | 3.0-6.0 | doaj.orgsemanticscholar.orgect-journal.kz |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of the 3,7-diazabicyclo[3.3.1]nonane system. Studies on various derivatives, including N-methyl substituted bispidines, consistently indicate a preference for a flattened chair-chair conformation. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectra of 3,7-diazabicyclo[3.3.1]nonane derivatives provide significant insight into their three-dimensional structure. The chair-chair conformation is often confirmed by the observation of a doublet of doublets for the equatorial protons at the C2, C4, C6, and C8 positions. semanticscholar.org These signals are characterized by large geminal coupling constants (typically 10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz), which is indicative of the specific dihedral angles present in the rigid chair structure of the piperidine rings. semanticscholar.org The signals for the axial and equatorial protons are distinct, reflecting their different chemical environments.
The following table summarizes typical ¹³C NMR chemical shifts for the core carbon atoms of the 3,7-diazabicyclo[3.3.1]nonane ring system after the reduction of the C9-keto group.
| Carbon Atom | Chemical Shift (ppm) |
| C1, C5 (Bridgehead) | 27.4 - 29.9 |
| C9 (Methylene Bridge) | 32.0 - 33.9 |
Data compiled from studies on various 3,7-diazabicyclo[3.3.1]nonane derivatives. semanticscholar.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the complex proton and carbon signals unambiguously. These experiments help establish connectivity between protons and carbons, confirming the rigid bicyclic structure and the spatial relationships between different parts of the molecule, further solidifying the chair-chair conformational assignment.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by specific absorption bands. For the parent bispidine and its N-alkylated derivatives, key vibrational modes include:
C-H stretching: Found in the 2800-3000 cm⁻¹ region, typical for aliphatic compounds.
C-N stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
CH₂ scissoring and bending: Observed in the 1400-1470 cm⁻¹ range.
In the synthesis of these compounds from 3,7-diazabicyclo[3.3.1]nonan-9-ones, the disappearance of the strong carbonyl (C=O) stretching band, typically seen around 1736-1737 cm⁻¹, is a clear indicator of the successful reduction of the ketone to a methylene (B1212753) group. semanticscholar.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the skeletal vibrations of the bicyclic framework. The symmetric vibrations of the C-C and C-N bonds in the ring system give rise to characteristic Raman signals. Computational studies on related heteroanalogues of bicyclo[3.3.1]nonane have been used to calculate and assign vibrational wavenumbers, aiding in the interpretation of experimental IR and Raman spectra. researchgate.net
X-ray Diffraction Analysis for Solid-State Conformations and Crystal Structures
X-ray diffraction analysis of single crystals provides the most definitive evidence for the solid-state conformation and precise geometric parameters of molecules. Numerous studies on derivatives of 3,7-diazabicyclo[3.3.1]nonane have unequivocally confirmed that the bicyclic unit adopts a chair-chair conformation in the crystalline state. researchgate.net
For instance, the crystal structure of 3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate revealed the bicyclic system in a distinct chair-chair arrangement. researchgate.net Similarly, analyses of various other derivatives, including those with different substituents at the nitrogen atoms, consistently show this preferred conformation. This structural preference is due to its ability to minimize steric strain and non-bonded interactions across the bicyclic system. The solid-state data from X-ray crystallography provides a crucial benchmark for comparison with computational models and solution-state conformations determined by NMR.
Chemical Reactivity and Functionalization of 3,7 Diazabicyclo 3.3.1 Nonane Derivatives
Reactions at Nitrogen Centers: N-Alkylation and N-Substitution Strategies
The nitrogen atoms at positions 3 and 7 of the bispidine core are primary sites for chemical modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-substitution reactions. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn influences its biological activity and coordination chemistry.
A common strategy for the synthesis of N-alkylated bispidines involves the Mannich cyclocondensation. For instance, a series of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes have been prepared using this method starting from 1-methyl-4-piperidone (B142233), followed by a Wolff-Kischner reduction of the resulting ketone. researchgate.net This approach allows for the introduction of various alkyl groups at the N7 position while maintaining a methyl group at N3. The synthesis of N-benzylbispidine has also been reported, which can serve as an intermediate for further functionalization. nih.gov
N-substitution with groups other than alkyl moieties is also a well-established strategy. The introduction of carboxamide, sulfonamide, or urea (B33335) functionalities at one of the nitrogen atoms has been explored to create compounds with specific hydrogen bond acceptor (HBA) properties. nih.gov These substitutions are typically achieved by reacting a mono-N-protected bispidine, such as N-tboc-bispidine, with acyl chlorides, sulfonyl chlorides, or isocyanates. nih.gov The choice of the HBA system has been shown to have a significant impact on the interaction of these derivatives with biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
The following table summarizes various N-alkylation and N-substitution strategies for the 3,7-diazabicyclo[3.3.1]nonane scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | 1-Methyl-4-piperidone, primary amine, formaldehyde (B43269) (Mannich reaction), followed by Wolff-Kischner reduction. | 3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes | researchgate.net |
| N-Benzylation | Double Mannich reaction with benzylamine. | N-Benzylbispidine | nih.gov |
| N-Acylation | N-tboc-bispidine, acyl chlorides. | N-Acyl-N'-tboc-bispidines | nih.gov |
| N-Sulfonylation | N-tboc-bispidine, sulfonyl chlorides. | N-Sulfonyl-N'-tboc-bispidines | nih.gov |
| Urea Formation | N-tboc-bispidine, isocyanates or carbamoyl (B1232498) chlorides. | N-Carbamoyl-N'-tboc-bispidines | nih.gov |
Functionalization of Peripheral Carbon Sites
Beyond the nitrogen centers, the carbon skeleton of the 3,7-diazabicyclo[3.3.1]nonane ring system offers opportunities for functionalization, enabling the introduction of diverse chemical groups and more complex molecular fragments.
The synthesis of bispidine derivatives often proceeds through a bispidinone intermediate, which contains a carbonyl group at the C9 position. ect-journal.kzsemanticscholar.org This carbonyl group is a versatile handle for further chemical transformations. The most common method for its introduction is the double Mannich reaction, condensing a 4-piperidone (B1582916) derivative with a primary amine and formaldehyde. semanticscholar.org The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one can then be subjected to various reactions, or the carbonyl group can be removed, for example, via a Wolff-Kischner reduction to yield the parent bispidine scaffold. ect-journal.kzsemanticscholar.org
The introduction of nitrile groups onto the bispidine framework has been achieved through the aminomethylation of Guareschi imide salts (2,6-dioxopiperidine-3,5-dicarbonitriles). researchgate.netsemanticscholar.org This reaction, when performed with primary aliphatic amines and an excess of formaldehyde, leads to the formation of 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles. researchgate.net These nitrile-containing derivatives serve as valuable intermediates for the synthesis of more complex heterocyclic systems.
The table below details methods for introducing carbonyl and nitrile functionalities.
| Functional Group | Synthetic Method | Starting Materials | Product | Reference |
| Carbonyl (ketone) | Double Mannich Reaction | 4-Piperidone derivative, primary amine, formaldehyde | 3,7-Diazabicyclo[3.3.1]nonan-9-one | ect-journal.kzsemanticscholar.org |
| Nitrile | Aminomethylation of Guareschi Imide Salts | Guareschi imide, primary amine, formaldehyde | 2,4-Dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | researchgate.netsemanticscholar.org |
To enhance the pharmacological properties of bispidine derivatives, researchers have explored the incorporation of more complex and biologically relevant moieties, such as fragments derived from monoterpenoids. researchgate.netresearchgate.net This strategy aims to combine the rigid bicyclic scaffold of bispidine with the diverse chemical structures and biological activities of natural products. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been synthesized containing residues from (–)-myrtenal. researchgate.net These hybrid molecules are designed to act as synthetic adaptogens, with the goal of improving physical endurance and reducing fatigue. researchgate.net The synthesis of these complex derivatives often involves the reaction of the bispidine core with functionalized monoterpenoid fragments.
Ring Modification and Transformation Reactions within the Bicyclic System
The inherent strain and reactivity of the 3,7-diazabicyclo[3.3.1]nonane system allow for various ring modification and transformation reactions. These reactions can lead to the formation of related bicyclic systems or even more complex polycyclic structures.
One notable transformation is the transannular cyclization of 1,5-diazacyclooctane (B3191712) derivatives, which can lead to the formation of the 3,7-diazabicyclo[3.3.1]nonane skeleton. For instance, the acid-catalyzed hydration of N,N′-bis(p-toluenesulfonyl)-3,7-bis(methylene)-1,5-diazacyclooctane results in the formation of a 5-methyl-3,7-diazabicyclo[3.3.1]nonan-1-ol derivative. acs.org This reaction highlights the thermodynamic preference for the formation of the bridged bicyclic system under certain conditions.
Conversely, the ring system of 3,7-diazabicyclo[3.3.1]nonane can be accessed through the ring-opening of a 1,3-diazaadamantane precursor. researchgate.net Ring expansion and fragmentation reactions have also been noted as potential synthetic routes to functionalized bicyclo[3.3.1]nonanes in a broader context, suggesting that the bispidine core could be a starting point for the synthesis of other complex cyclic systems. rsc.org These transformations underscore the chemical versatility of the bispidine scaffold beyond simple substitution reactions.
Coordination Chemistry and Ligand Design Based on the Bispidine Core
3,7-Diazabicyclo[3.3.1]nonane as a Multidentate Ligand
The fundamental 3,7-diazabicyclo[3.3.1]nonane structure acts as a bidentate ligand through its two nitrogen atoms. nih.gov However, by introducing specific substituents with additional donor atoms onto this core, a diverse range of tetra-, penta-, hexa-, and even octadentate ligands can be synthesized. mdpi.comnih.gov These multidentate bispidine derivatives are highly effective in encapsulating metal ions, a property enhanced by their structural rigidity. mdpi.com
The versatility of the bispidine scaffold allows for the creation of ligands with a wide range of denticities. By attaching coordinating groups to the nitrogen atoms, the ligand's capacity to bind to a metal center can be systematically expanded.
Tetradentate Ligands: These are commonly formed by introducing two additional donor groups. The resulting ligands can efficiently form stable complexes with various transition metals. mdpi.com
Pentadentate Ligands: The introduction of three coordinating arms leads to pentadentate ligands. For instance, ligands such as 3-(2-methylpyridyl)-7-(bis-2-methylpyridyl)-3,7-diazabicyclo[3.3.1]nonane have been designed to form stable complexes, notably with Cu(II). mdpi.com These ligands are of interest for applications like PET imaging due to their rapid and stable complex formation. mdpi.com
Hexadentate Ligands: By incorporating four donor groups, hexadentate ligands can be created. An example is a ligand featuring two tertiary amine and four pyridine (B92270) donor groups, which can coordinate in different modes, acting as pentadentate, hexadentate, or even monodentate ligands depending on the metal and reaction conditions. mdpi.com
The coordination mode of these ligands is highly adaptable. The same ligand can sometimes bind to a metal center using a different number of its donor atoms, showcasing the flexibility within a rigid framework. mdpi.com
The bispidine backbone is known for its significant rigidity, which stems from the two fused piperidine (B6355638) rings. mdpi.comnih.gov The unsubstituted scaffold typically adopts a stable "chair-chair" conformation. ect-journal.kz This inherent rigidity helps to pre-organize the donor atoms for coordination, which can lead to high thermodynamic stability and selectivity for certain metal ions. mdpi.com
Despite this rigidity, the coordination sphere around the metal ion exhibits a degree of elasticity. The bispidine framework has a significant potential for reorganization to accommodate the geometric preferences of different metal ions. This balance between a rigid scaffold and a flexible coordination sphere is a key feature that influences the resulting complex's redox behavior and spin-state configuration. mdpi.com The structural support from the rigid multidentate ligand is crucial for imposing unique coordination geometries on the metal center. mdpi.com
Synthesis and Characterization of Bispidine-Metal Complexes
The synthesis of bispidine-metal complexes is typically achieved through the reaction of a functionalized bispidine ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The Mannich reaction is a common method for synthesizing the substituted bispidine ligands themselves, often starting from a 4-piperidone (B1582916) derivative, an amine, and formaldehyde (B43269). wikipedia.orgect-journal.kz
Bispidine-based ligands have been shown to form stable complexes with a variety of d-block transition metals. The rigid ligand structure can enforce specific geometries and electronic properties on the metal center.
Copper (Cu): Pentadentate bispidine ligands readily form stable complexes with Cu(II). mdpi.com For example, a copper-containing complex can be synthesized by stirring the ligand in methanol (B129727) with a methanolic solution of CuCl₂·2H₂O. mdpi.com Another synthesis involves reacting the ligand with copper(II) perchlorate (B79767) hexahydrate in acetonitrile (B52724) to yield blue crystals. mdpi.com
Iron (Fe): Iron complexes of bispidine ligands have also been synthesized and characterized. For instance, an iron-based complex was prepared by reacting a hexadentate bispidine dicarboxylate ligand with ferric chloride (FeCl₂) in dry acetonitrile. The reaction, stirred overnight at room temperature, yielded yellow needle-like crystals. mdpi.com
Nickel (Ni): Nickel(II) forms stable, typically octahedral, high-spin complexes with bispidine ligands. The synthesis of a light blue [Ni(II)(N2py2PhO)]ClO₄ complex has been reported, prepared by the addition of one equivalent of triethylamine (B128534) base to a methanolic solution of the ligand and a nickel salt. uni-heidelberg.de
| Metal | Ligand Type | Synthetic Method | Reference |
| Copper(II) | Pentadentate | Reaction of ligand with copper(II) perchlorate hexahydrate in acetonitrile. | mdpi.com |
| Iron(II) | Hexadentate | Reaction of ligand with ferric chloride (FeCl₂) in dry acetonitrile. | mdpi.com |
| Nickel(II) | Pentadentate | Reaction of ligand and metal salt in methanol with triethylamine. | uni-heidelberg.de |
The strong coordination tendency of multidentate bispidine ligands is not limited to transition metals. Research has demonstrated their ability to form complexes with a broad range of elements from across the periodic table, including p-, d-, and f-block metals. mdpi.com This versatility highlights the robustness of the bispidine scaffold as a chelating agent, making it a subject of interest for various applications, from catalysis to medicinal chemistry. mdpi.com Besides the d-block metals mentioned above, stable complexes have been formed with other ions such as Zinc(II), Cadmium(II), and Lead(II). uni-heidelberg.de
Structural and Electronic Properties of Bispidine-Metal Complexes
The structural and electronic properties of bispidine-metal complexes are direct consequences of the ligand's design. The rigidity of the 3,7-diazabicyclo[3.3.1]nonane core plays a crucial role in defining the coordination geometry around the metal ion. mdpi.com This often leads to unique structures that can influence the complex's stability, reactivity, and spectroscopic characteristics.
For example, X-ray crystallography has been used to determine the precise structures of these complexes, confirming the coordination environment imposed by the ligand. acs.org The electronic properties, such as the spin state of the metal ion and the redox potentials of the complex, are also heavily influenced by the ligand field created by the bispidine donor atoms. mdpi.com Spectroscopic methods are essential for characterizing these properties. For instance, the weak d-d bands observed in the UV-Vis spectrum of a nickel(II) bispidone complex are typical for an octahedral high-spin configuration. uni-heidelberg.de
The ability to tune these properties by modifying the substituents on the bispidine backbone makes these compounds highly attractive for developing catalysts and functional materials. mdpi.comnih.gov
Enforced Geometries and Isomerism in Metal Centers
The rigid bicyclic structure of the bispidine ligand is a defining characteristic that significantly dictates the coordination geometry of the metal center. mdpi.comrsc.org This pre-organized framework, composed of two condensed piperidine rings, can adopt several conformations, including armchair–armchair, armchair–boat, and boat–boat. mdpi.comnih.gov The armchair–armchair conformation is generally the most energetically favorable and is particularly well-suited for efficient metal chelation. mdpi.comnih.gov This structural rigidity makes bispidine an ideal candidate for imparting unique and often constrained geometries upon metal ions. mdpi.com
The modular design of bispidine ligands allows for the synthesis of tetra-, penta-, and hexadentate variants, which can enforce specific coordination numbers and geometries. mdpi.comnih.gov For instance, certain pentadentate and hexadentate bispidine ligands have been shown to enforce trigonal geometries, with a preference for trigonal bipyramidal in five-coordinate systems and trigonal prismatic in six-coordinate complexes. nih.govacs.org Furthermore, hexadentate bispidine ligands with multiple pyridine donors can coordinate as either pentadentate or hexadentate ligands, leading to pentagonal pyramidal or, with an additional monodentate ligand, heptacoordinate pentagonal bipyramidal structures. rsc.org For example, with the relatively small Cu(II) and high-spin Fe(II) ions, a fourth pyridine group may only be semi-coordinated, whereas the larger high-spin Mn(II) ion can accommodate genuine heptacoordination. rsc.org
This geometric constraint can also lead to interesting cases of isomerism. A notable example is the distortional isomerism observed in copper(I) complexes of tetradentate bispidine ligands. rsc.org Studies have revealed the existence of two distinct structural forms in equilibrium: a five-coordinate square pyramidal structure, which includes a solvent molecule like acetonitrile in the coordination sphere, and a four-coordinate distorted tetrahedral structure, where one of the pyridine donor groups has dissociated. rsc.org Spectroscopic and computational data suggest that the potential energy surfaces for these systems are very flat, with several shallow minima, allowing for facile interconversion between these isomeric forms. rsc.org
| Metal Ion | Bispidine Ligand Denticity | Observed Geometries | Type of Isomerism | Reference |
|---|---|---|---|---|
| Cu(I) | Tetradentate | Square Pyramidal (5-coordinate), Distorted Tetrahedral (4-coordinate) | Distortional Isomerism | rsc.org |
| Co(II), Ni(II), Cu(II), Zn(II) | Pentadentate | Trigonal Bipyramidal | - | nih.govacs.org |
| Co(II), Ni(II), Cu(II), Zn(II) | Hexadentate | Trigonal Prismatic | - | nih.govacs.org |
| Mn(II) | Hexadentate | Pentagonal Bipyramidal (7-coordinate) | - | mdpi.comrsc.org |
Influence on Redox Behavior and Spin-State Configurations
The structural attributes of bispidine ligands, particularly their rigidity and the nature of their donor groups, profoundly influence the electronic properties of the coordinated metal ion, including its redox behavior and spin-state. mdpi.comsciprofiles.comnih.gov The constrained coordination environment can stabilize specific oxidation states and spin configurations that might otherwise be inaccessible.
The large cavities created by some rigid bispidine ligands can lead to a preference for lower oxidation states, such as +II over +III, and induce relatively low ligand fields. nih.govacs.org The redox potentials of bispidine-metal complexes can be systematically tuned. For example, the redox potentials of Cu(II) complexes with tetradentate bispidine ligands can be altered by introducing substituents on the pyridine rings. mdpi.com Similarly, the Fe(III)/Fe(II) reduction potentials in iron bispidine complexes are correlated with the ligand structure, which in turn impacts their catalytic efficiency in oxidation reactions. researchgate.net
The bispidine framework has proven particularly effective in stabilizing high-valent metal-oxo species, which are key intermediates in many oxidation reactions. mdpi.com The spin-state of these reactive intermediates is a critical determinant of their reactivity. Studies on iron(IV)-oxo complexes with tetradentate bispidine ligands have revealed an intermediate-spin (S=1) electronic ground state. nih.govbiologic.net The reactivity of these ferryl complexes is highly dependent on the energy gap between the triplet (S=1) and quintet (S=2) electronic states. nih.govresearchgate.net A smaller energy gap is associated with significantly higher reactivity. For instance, the complex [(bispidine)FeIV=O(Cl)]+ has a much smaller triplet-quintet gap and is at least two orders of magnitude more reactive than [(bispidine)FeIV=O(MeCN)]2+, despite both having an S=1 ground state. nih.govresearchgate.net
| Complex | Metal Oxidation State | Spin State (Ground State) | Key Finding | Reference |
|---|---|---|---|---|
[(bispidine)Fe=O(Cl)]+ | Fe(IV) | S=1 (Triplet) | Extremely reactive; small energy gap to S=2 state (~6 kJ/mol). | nih.govresearchgate.net |
[(bispidine)Fe=O(MeCN)]2+ | Fe(IV) | S=1 (Triplet) | Less reactive; large energy gap to S=2 state (~75 kJ/mol). | nih.govresearchgate.net |
| Various Cu(II) complexes | Cu(II) | - | Redox potentials can be tuned by ligand substitution. | mdpi.com |
| Various Fe(II) complexes | Fe(II) | - | Fe(III)/Fe(II) potentials correlate with catalytic oxidation efficiency. | researchgate.net |
Application of Bispidine-Metal Complexes in Catalysis
The unique steric and electronic properties conferred by the bispidine scaffold have made its metal complexes valuable catalysts in a range of chemical transformations.
Asymmetric Catalysis and Chiral Ligand Design
The bispidine framework is an excellent platform for the design of chiral ligands for asymmetric catalysis. unimi.it The synthesis of the bispidine moiety is often straightforward, allowing for the preparation of a diverse array of structurally varied and chiral ligands. unimi.it These ligands have been successfully employed in several metal-catalyzed enantioselective reactions.
Copper(II) complexes of chiral bispidine ligands have been shown to catalyze the asymmetric Henry (nitroaldol) reaction. mdpi.comunimi.it The level of enantioselectivity achieved in these reactions is dependent on the nature of the substituents on the bispidine core. unimi.it In addition to copper, other metals have been utilized. Bispidine-monoterpenoid conjugates have been synthesized and investigated as ligands in the nickel-catalyzed addition of diethylzinc (B1219324) to chalcones. nih.gov Furthermore, bispidine-based S,N-chiral ligands have been developed for palladium-catalyzed asymmetric arylation of cyclic N-sulfonyl ketimines. researchgate.net Beyond metal catalysis, a unique chiral amine organocatalyst featuring a bispidine structure has been found to be highly efficient for the diastereo- and enantioselective Mannich reaction of isatin (B1672199) ketimines with ketones. nih.gov
Role in Oxidation Catalysis and Other Redox Processes
Bispidine-metal complexes are prominent catalysts in the field of oxidation chemistry. rsc.org Their ability to stabilize high-valent metal-oxo intermediates makes them particularly suitable for activating strong bonds and facilitating oxygen atom transfer. mdpi.com
Iron-bispidine complexes have been extensively studied for the catalytic oxidation of alkanes using molecular oxygen. nih.govrsc.org These reactions can proceed through mechanisms involving radical intermediates and high-valent ferryl species. nih.govrsc.org Dicopper(II)-bispidine complexes serve as effective catalysts for the oxidation of catechols to the corresponding quinones, mimicking the function of the enzyme catechol oxidase. nih.gov The mechanism involves the oxidation of a dicopper(I) precursor by dioxygen to form a peroxo-dicopper(II) complex, which then coordinates the catechol substrate and facilitates intramolecular electron transfer. nih.gov
More recently, bispidine-based nickel(II) complexes have been applied as homogeneous catalysts for water oxidation, a key process in artificial photosynthesis. acs.org The geometry of the complex, whether flexible or rigid, was found to be critical for the catalytic performance. acs.org The high reactivity of iron(IV)-oxo complexes of bispidine ligands has also been harnessed for challenging oxidation reactions, including oxygen atom transfer (OAT) to substrates like thioanisole (B89551) and hydrogen atom abstraction (HAA) from C-H bonds. nih.govacs.org The rigid bispidine scaffold pre-organizes the reactive site, enhancing the efficiency of these processes. acs.org
Theoretical and Computational Investigations of 3,7 Diazabicyclo 3.3.1 Nonane Systems
Quantum Chemical Calculations for Structural and Electronic Analysis
Quantum chemical calculations provide fundamental insights into the molecular and electronic structure of bispidine systems, offering a level of detail often unattainable through experimental methods alone.
Density Functional Theory (DFT) has become a standard tool for investigating the geometry, stability, and electronic properties of 3,7-diazabicyclo[3.3.1]nonane derivatives and their metal complexes. Studies on N-substituted bispidines, which are closely related to 3-methyl-3,7-diazabicyclo[3.3.1]nonane, have utilized DFT to model the conformational changes and energy barriers associated with substituent rotation. For instance, calculations at the M062X/6-311g+(d,p) level of theory, including a polarizable continuum model for solvent effects, have been employed to investigate the inversion of planar chirality in N-acyl bispidines. acs.org These studies reveal that the presence of a substituent on one nitrogen, such as a methyl group, can increase the energy barrier for rotation of a group on the other nitrogen by 2–3 kcal/mol. acs.org
DFT calculations are also essential for understanding the structure of metal complexes involving bispidine ligands. nih.gov For copper(I) complexes with tetradentate bispidine ligands, DFT studies have helped to probe the structural dynamics and identify various isomeric forms, indicating that the potential energy surfaces are often very flat with multiple shallow minima. nih.gov In the study of dioxygen reactivity with copper-bispidine complexes, geometry optimizations and frequency calculations were carried out using the B3LYP hybrid density functional to support experimental findings. nih.gov Computational studies have affirmed that this compound and its derivatives exist predominantly in a chair-chair conformation. epdf.pub
| System Studied | DFT Method/Basis Set | Key Finding | Reference |
|---|---|---|---|
| N-acetyl-N'-methyl bispidine (Ac-Me) | M062X/6-311g+(d,p) | The N'-methyl group increases the energy barrier for N-acetyl rotation. | acs.org |
| Copper(I) complexes of tetradentate bispidines | Approximate DFT | Identified additional isomeric forms and flat potential energy surfaces. | nih.gov |
| This compound | Not specified | Predominantly exists in the chair-chair conformation. | epdf.pub |
| Copper-bispidine dioxygen adducts | B3LYP/LACVP | Supported the characterization of various oxygenated species (superoxo, peroxo). | nih.gov |
The bispidine scaffold can adopt several conformations, primarily the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. nih.gov Computational analysis is vital for determining the relative energies of these conformers and understanding the factors that govern the conformational equilibria. For the parent bispidine and many of its derivatives, the chair-chair conformation is the most energetically favorable. epdf.pubnih.gov
Detailed computational studies on 3,7-diacylbispidines have characterized the energy landscape connecting these conformers. researchgate.netnih.gov Ab initio calculations using second-order Møller-Plesset perturbation theory (MP2) with a triple-zeta basis set (cc-pVTZ) found that while the CC conformation is optimal, the CB conformers are 6-7 kcal/mol higher in energy, and "double twist" (TT) forms are over 12 kcal/mol less stable. researchgate.net The orientation of substituents also plays a critical role; for 3,7-diacetylbispidines, an "antiparallel" orientation of the acetyl groups is favored over a "parallel" one by 4-5 kcal/mol in the CC form. researchgate.net Molecular mechanics has also been used alongside DFT in conformational studies of bispidine derivatives. nih.gov
| Conformer | Relative Energy (kcal/mol) | System | Reference |
|---|---|---|---|
| Chair-Chair (CC) | 0.0 | 3,7-diacetylbispidines | researchgate.net |
| Boat-Chair (BC) | 6-7 | 3,7-diacetylbispidines | researchgate.net |
| Double Twist (TT) | >12 | 3,7-diacetylbispidines | researchgate.net |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend beyond quantum calculations to predict geometries and interactions, which is particularly useful for larger systems and for understanding structure-activity relationships.
Molecular modeling confirms that the most stable conformation for this compound is the chair-chair form. epdf.pub This geometry minimizes steric hindrance and torsional strain within the bicyclic system. In metal complexes, the bispidine backbone enforces specific coordination geometries, which are often distorted square pyramidal or cis-octahedral. nih.govacs.org For example, in copper(II) complexes with pyridine-substituted bispidine ligands, the structure is typically square pyramidal. acs.org The rigidity of the bispidine framework confers unique structural properties to its metal complexes, influencing their stability and reactivity. nih.gov Computational studies have also been used to understand how intermolecular forces, such as crystal packing, can restrict the rotation of substituent groups, leading to the observation of distinct rotamers in the solid state that are not observed in solution. acs.org
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a key pharmacophore for interacting with various biological targets, notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Structure-activity relationship (SAR) studies leverage the bispidine framework to explore how structural modifications influence binding affinity and selectivity. nih.gov For instance, implementing one of the nitrogen atoms into a carboxamide motif can lead to compounds with high affinity and subtype selectivity for the α4β2* nAChR. nih.govnih.gov
Computational tools are used to predict the properties of these derivatives that are relevant to their biological activity. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models, such as those provided by SwissADME and PreADMET, have been used to predict that many bispidine derivatives would be well-absorbed and capable of crossing the blood-brain barrier, guiding the synthesis of new potential therapeutics. researchgate.net These predictive models are a key component of modern drug discovery, allowing for the rational design of ligands based on their likely interactions with biological targets and their pharmacokinetic profiles. researchgate.net
Advanced Computational Techniques for Chemical Reactivity and Pathway Prediction
Beyond static structures and energies, advanced computational techniques are employed to predict reaction pathways and elucidate complex chemical mechanisms involving bispidine systems. These methods can reveal transition states and reaction intermediates that are difficult to observe experimentally.
A significant finding from quantum chemical calculations is the elucidation of an unexpected mechanism for amide bond inversion in 3,7-diacyl bispidines. nih.govresearchgate.net It was computationally demonstrated that the reaction does not occur via a direct N-C(O) bond inversion within the stable double-chair (CC) conformation. Instead, the molecule must first undergo a conformational transformation to the higher-energy chair-boat (CB) form, within which the amide inversion barrier is significantly lower. nih.govresearchgate.net This highlights the power of computational chemistry to predict complex, multi-step reaction pathways.
Similarly, DFT calculations have been instrumental in analyzing the mechanism of dioxygen binding to copper(I) complexes of bispidine ligands. nih.gov These computations help to explain the preference of different ligand structures for forming particular dioxygen adducts, such as mononuclear copper(II)-superoxo or dinuclear end-on-peroxo-dicopper(II) species, and can model the equilibrium between them. nih.gov
Advanced Applications of 3,7 Diazabicyclo 3.3.1 Nonane Scaffolds in Chemical Science
Supramolecular Chemistry and Molecular Recognition
The unique three-dimensional structure of the 3-Methyl-3,7-diazabicyclo[3.3.1]nonane scaffold is instrumental in the field of supramolecular chemistry, where the focus is on non-covalent interactions. The spatial orientation of the nitrogen atoms and the conformational rigidity of the bicyclic system are key features that are exploited in the design of complex molecular architectures and systems for molecular recognition.
Construction of Complex Supramolecular Assemblies
While direct studies on this compound in complex supramolecular assemblies are not extensively documented, research on closely related derivatives provides significant insights. For instance, the supramolecular features of 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones, such as the 9-methyl-9-phenyl derivative, have been investigated. iucr.org These studies reveal that the geometry of the bicyclic framework, specifically the dihedral angle between the imide groups, is a determining factor in the formation of hydrogen-bonded networks. iucr.org The substituents on the bispidine core, as well as the presence of solvent molecules, can influence the formation of different supramolecular motifs, such as zigzag chains or ribbons, through intermolecular N-H···O hydrogen bonds. iucr.org
The ability of the bispidine scaffold to direct the spatial arrangement of functional groups makes it a promising candidate for the rational design of more complex, self-assembling systems. The methyl group in this compound can influence the solubility and steric environment of one of the nitrogen atoms, which in turn can be used to fine-tune the self-assembly process.
Design as Ion Receptors and Molecular Tweezers
The 3,7-diazabicyclo[3.3.1]nonane framework is an attractive scaffold for the development of ion receptors and molecular tweezers due to its pre-organized structure that can bind to guest molecules. The two nitrogen atoms can act as binding sites for metal ions or as anchor points for larger recognition units. While specific applications of this compound as an ion receptor or molecular tweezer are not widely reported, the general principles have been established for the parent bispidine system.
The conformational behavior of the bispidine scaffold, which typically adopts a flattened chair-chair conformation, creates a cleft-like structure suitable for guest binding. researchgate.net By attaching appropriate functional groups to the nitrogen atoms or the carbon backbone, it is possible to create receptors with high selectivity for specific ions or small molecules. The methyl group on the 3-nitrogen atom of this compound introduces an element of asymmetry that could be exploited in the design of chiral receptors for enantioselective recognition.
Material Science and Polymer Chemistry
The robust and versatile nature of the this compound scaffold also lends itself to applications in materials science, particularly in the development of novel porous materials and functional polymers.
Design of Novel Metal-Organic Frameworks (MOFs) with Tailored Properties
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The rigid and well-defined geometry of bispidine derivatives makes them excellent candidates for use as organic linkers in the synthesis of MOFs. Although the direct incorporation of this compound into MOFs is an area of emerging research, the coordination chemistry of the broader bispidine family with various metal ions is well-established. mdpi.com
The bifunctional nature of the 3,7-diazabicyclo[3.3.1]nonane core allows it to connect to two different metal centers, leading to the formation of extended three-dimensional networks. The pore size and functionality of the resulting MOFs can be tuned by modifying the substituents on the bispidine ligand. The use of this compound as a linker could introduce specific properties to the MOF, such as altered hydrophobicity or chiral recognition capabilities, depending on the other functional groups present.
| Metal Ion | Coordination Geometry with Bispidine Ligands | Potential Application of MOF |
| Copper(II) | Square planar, Square pyramidal, Octahedral | Gas storage, Catalysis |
| Zinc(II) | Tetrahedral | Luminescence, Sensing |
| Palladium(II) | Square planar | Catalysis |
| Nickel(II) | Square planar, Octahedral | Magnetic materials |
This table is based on the known coordination chemistry of the general 3,7-diazabicyclo[3.3.1]nonane scaffold and represents potential applications for MOFs incorporating the 3-Methyl derivative.
Integration into Polymer Structures for Enhanced Material Characteristics
The incorporation of rigid bicyclic structures like this compound into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific functional properties. A notice from the US Environmental Protection Agency mentions a polymer involving 1,3-Benzenedicarboxylic acid and 3-methyl-1,5-diazabicyclo[3.3.1]nonane, indicating its use in polymer chemistry. epa.gov
Chemical Probes and Tools for Mechanistic Studies
Derivatives of this compound have been utilized as ligands in organometallic chemistry, which opens up avenues for their use as chemical probes and tools in the elucidation of reaction mechanisms. The conformational rigidity and well-defined stereochemistry of the bispidine scaffold can provide a stable coordination environment for a metal center, allowing for detailed mechanistic studies of catalytic processes.
For instance, a cyclopalladated complex of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane has been synthesized and characterized. acs.org Such palladacycles are known to be efficient catalyst precursors for cross-coupling reactions, such as the Suzuki reaction. acs.org By studying the reactivity and catalytic cycle of these well-defined complexes, valuable insights into the mechanism of these important organic transformations can be gained. The 3-methyl group in these ligands can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity and providing a means to probe the structure-activity relationships of the catalyst.
| Derivative | Metal Complex | Reaction Studied | Mechanistic Insight |
| 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane | Palladium(II) | Suzuki Cross-Coupling | Role of ligand structure in catalyst stability and activity. |
This table highlights a relevant derivative and its application in mechanistic studies, suggesting a potential role for the parent this compound scaffold in this area.
Precursors for the Synthesis of Natural Products and Complex Organic Molecules
The 3,7-diazabicyclo[3.3.1]nonane framework is a core structural motif present in a variety of naturally occurring alkaloids, many of which exhibit significant biological activity. This has made the bispidine scaffold a valuable target and precursor in the synthesis of these complex molecules. While the broader bispidine scaffold is central to these synthetic strategies, specific examples detailing the use of this compound as a direct starting material are not extensively documented in prominent research. However, the synthesis of various N-substituted bispidine derivatives, including those with methyl groups, is a well-established area of organic synthesis.
The general strategy often involves the construction of the bispidine core, which is then elaborated to achieve the final natural product. For instance, the tetracyclic alkaloid (-)-sparteine (B7772259) and the tricyclic alkaloid (-)-cytisine both contain the 3,7-diazabicyclo[3.3.1]nonane core. publish.csiro.au Synthetic approaches to these molecules often rely on building the bispidine skeleton and then performing further cyclizations and functional group manipulations.
Research has demonstrated the synthesis of various 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes. These are typically prepared via a double Mannich reaction involving a piperidone derivative, an amine, and formaldehyde (B43269), followed by reduction. This modular approach allows for the introduction of various substituents on the nitrogen atoms, including methyl groups. While these synthetic methods provide access to compounds like this compound and its derivatives, their subsequent application as precursors in the total synthesis of natural products is an area that warrants further exploration and documentation in scientific literature.
The utility of the bispidine scaffold as a building block is highlighted in the synthesis of sparteine (B1682161) and its isomers. For example, a common precursor is a tetraoxobispidine derivative, which can be stereoselectively manipulated to yield different sparteine isomers. While these precursors are not the simple this compound, they underscore the fundamental importance of the bispidine framework in accessing these complex alkaloid structures.
| Precursor Type | Target Natural Product/Complex Molecule | Synthetic Strategy Highlight |
| Tetraoxobispidine derivatives | Sparteine and Isomers | Stereocontrolled elaboration of the core scaffold |
| General Bispidine Scaffold | (-)-Sparteine, (-)-Cytisine | Core component of the final alkaloid structure publish.csiro.au |
| 3,7-Dialkyl-3,7-diazabicyclo[3.3.1]nonanes | Potential intermediates | Synthesized via double Mannich reaction and reduction |
Applications in Radiopharmaceutical Chemistry (e.g., as Chelating Agents for Radionuclides)
The unique structural characteristics of the 3,7-diazabicyclo[3.3.1]nonane scaffold make it an exceptional chelating agent for various metal ions, including radionuclides of significant interest in nuclear medicine. The pre-organized and rigid nature of the bispidine cavity allows for the stable encapsulation of radiometals, a critical requirement for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.
Bispidine-based ligands have shown great promise for chelating therapeutic alpha-emitting radionuclides such as Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi). These radionuclides are highly potent in cancer therapy due to their high linear energy transfer and short path length, which allows for targeted cell killing with minimal damage to surrounding healthy tissue.
The functionalization of the bispidine scaffold at the nitrogen atoms allows for the tuning of the coordination properties of the resulting ligand. By introducing various pendant arms, such as acetate, methyl-pyridine, or methyl-picolinate groups, multidentate ligands can be created that can satisfy the coordination requirements of different radiometals. The methyl group in this compound can be one of the substituents in these more complex chelators.
Research has focused on developing hepta- and octadentate bispidine-based ligands that can form highly stable and kinetically inert complexes with radionuclides. The rigidity of the bispidine backbone contributes to a lower entropic penalty upon complexation, leading to high thermodynamic stability.
| Radionuclide | Bispidine Ligand Type | Key Research Findings |
| Actinium-225 (²²⁵Ac) | Octadentate bispidine with picolinate (B1231196) pendants (H₂bispa²) | Forms stable complexes at room temperature and neutral pH. The complex remained 89% intact after 7 days in human serum. publish.csiro.au |
| Bismuth-213 (²¹³Bi) | Hepta- and octadentate bispidines with acetate, methyl-pyridine, and methyl-picolinate pendants | Forms nine-coordinate complexes, showing efficient and rapid complexation kinetics at ambient temperature. The complexes exhibit good kinetic stability. nih.gov |
| Copper-64 (⁶⁴Cu) | Dicarboxylic derivatives of bispidines | Form stable complexes with fairly high stability constants, suitable for application as imaging agents in Positron Emission Tomography (PET). |
These findings underscore the significant potential of 3,7-diazabicyclo[3.3.1]nonane derivatives in the development of next-generation radiopharmaceuticals. The ability to tailor the chelating properties through substitution, including methylation, opens up avenues for creating highly specific and stable radiometal complexes for targeted cancer therapy and diagnostic imaging.
Q & A
Q. What are the established synthetic routes for 3,7-diazabicyclo[3.3.1]nonane derivatives, and how can reaction yields be optimized?
The most common synthesis involves Mannich cyclocondensation of substituted piperidones with primary amines and paraformaldehyde in acidic media (e.g., glacial acetic acid/methanol). For example, 3-(3-ethoxypropyl)-7-heterocyclylalkyl derivatives are synthesized via this method, followed by Wolff-Kishner reduction to yield bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives). Key optimizations include:
- Using hydrazine hydrate and KOH in triethylene glycol at 160–170°C for 5 hours to maximize reduction efficiency.
- Monitoring reaction progress via TLC and purifying via column chromatography (aluminum oxide, benzene:dioxane 5:1 eluent) .
- Conducting reactions under a nitrogen atmosphere to prevent oxidation .
Q. How can NMR spectroscopy confirm the conformation and substitution patterns of 3,7-diazabicyclo[3.3.1]nonane derivatives?
1H and 13C NMR are critical for structural elucidation:
- Chair-chair conformation of the bicyclic core is identified by axial-equatorial proton splitting patterns and coupling constants (J = 10–12 Hz for axial protons).
- Substituent positions (e.g., ethoxypropyl or cyclopropanemethyl groups) are confirmed via integration ratios and chemical shifts (e.g., δ 2.6–3.2 ppm for N-methyl groups) .
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
Advanced Research Questions
Q. How does the 3,7-diazabicyclo[3.3.1]nonane scaffold enhance pharmacological activity in AMPA receptor modulators and analgesics?
The rigid bicyclic structure provides high hydrophobicity and pre-organized geometry , enabling selective interactions with biological targets:
- AMPA receptor modulation : Tricyclic derivatives bind to allosteric sites distinct from other PAM AMPA modulators, as shown via molecular docking and X-ray crystallography .
- Analgesic activity : O-Benzoyloxime-β-cyclodextrin complexes exhibit prolonged efficacy due to improved solubility and bioavailability. In vivo studies show superior pain relief (vs. tramal) and reduced toxicity, attributed to the scaffold’s stability and controlled release .
Q. What methodologies resolve structural isomerism in metal complexes of 3,7-diazabicyclo[3.3.1]nonane ligands?
Copper(I) complexes exhibit distortional isomerism , which is probed via:
- X-ray crystallography : Identifies square pyramidal (pentacoordinate) vs. tetrahedral (tetracoordinate) geometries.
- 1H-NMR spectroscopy : Detects dynamic equilibria between isomers (e.g., pyridine dissociation in solution).
- DFT calculations : Maps shallow energy minima on potential energy surfaces, explaining isomer coexistence .
Q. How can molecular docking guide the design of 3,7-diazabicyclo[3.3.1]nonane-based nicotinic receptor antagonists?
Q. What strategies mitigate contradictions in experimental vs. computational data for bicyclic derivatives?
- Validation via hybrid methods : Compare DFT-predicted geometries with crystallographic data.
- Free energy perturbation (FEP) : Quantifies small energy differences between conformers missed by static models.
- Dynamic NMR : Captures fluxional behavior in solution, resolving discrepancies between solid-state and solution structures .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary for bispidine derivatives, and how can reproducibility be improved?
Variability arises from:
- Steric hindrance in bulky substituents (e.g., cyclopropanemethyl groups). Solutions: Optimize reaction time (12–24 hours) and use excess paraformaldehyde .
- Byproduct formation during Wolff-Kishner reduction. Mitigation: Use high-purity hydrazine hydrate and inert atmospheres .
Q. How can researchers address low solubility of 3,7-diazabicyclo[3.3.1]nonane derivatives in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
